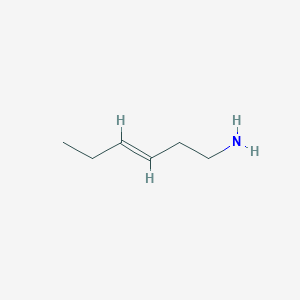

(E)-hex-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(E)-hex-3-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-2-3-4-5-6-7/h3-4H,2,5-7H2,1H3/b4-3+ |

InChI Key |

VGZNFMCCYIOLAF-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCN |

Canonical SMILES |

CCC=CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (E)-hex-3-en-1-amine from hex-3-enal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (E)-hex-3-en-1-amine from hex-3-enal. The primary method detailed is the one-pot reductive amination, a robust and widely utilized transformation in organic synthesis for the conversion of carbonyl compounds to amines. This document outlines the reaction pathway, provides a detailed experimental protocol, and includes tabulated quantitative data for reagents and spectroscopic analysis.

Introduction and Reaction Principle

The conversion of an aldehyde to a primary amine is a fundamental transformation in organic chemistry. Reductive amination is a highly efficient method for this purpose, involving two key steps that are often performed in a single reaction vessel ("one-pot"):

-

Imine Formation: The aldehyde, in this case, (E)-hex-3-enal, reacts with an ammonia source to form an intermediate imine. This reaction is typically reversible and sometimes acid-catalyzed.

-

Reduction: The intermediate imine is then selectively reduced to the corresponding amine, this compound.

A critical challenge in the synthesis of this compound from hex-3-enal is the chemoselective reduction of the carbon-nitrogen double bond (imine) in the presence of a carbon-carbon double bond (alkene). The use of a mild and selective reducing agent is therefore paramount to avoid unwanted side reactions, such as the reduction of the alkene moiety. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly suitable reagent for this transformation due to its selectivity for imines over aldehydes and other reducible functional groups.[1]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of this compound.

Quantitative Data

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |

| (E)-hex-3-enal | C₆H₁₀O | 98.14 | 0.846 | 10.0 | 1.0 |

| Ammonia (7 N in MeOH) | NH₃ | 17.03 | ~0.8 | 70.0 | 7.0 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.13 | 15.0 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - | - | - |

Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-hex-3-enal | ~2960 (C-H), ~1680 (C=O), ~1640 (C=C), ~970 (=C-H bend) | ~9.50 (t, 1H), ~5.80 (m, 1H), ~5.50 (m, 1H), ~3.10 (d, 2H), ~2.10 (q, 2H), ~1.00 (t, 3H) | ~194, ~135, ~125, ~45, ~25, ~13 |

| This compound | ~3370 (N-H), ~3300 (N-H), ~2960 (C-H), ~1650 (C=C), ~970 (=C-H bend) | ~5.50 (m, 2H), ~2.70 (t, 2H), ~2.20 (q, 2H), ~2.05 (q, 2H), ~1.20 (br s, 2H), ~0.95 (t, 3H) | ~133, ~128, ~41, ~36, ~25, ~14 |

Note: Spectroscopic data are predicted values based on typical chemical shifts and absorption frequencies for the functional groups present.

Experimental Protocol

This protocol details a one-pot reductive amination procedure for the synthesis of this compound.

Materials and Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

(E)-hex-3-enal

-

Ammonia solution (7 N in methanol)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure

-

To a 100 mL round-bottom flask under a nitrogen atmosphere, add (E)-hex-3-enal (0.98 g, 10.0 mmol).

-

Dissolve the aldehyde in dichloromethane (20 mL).

-

Add the ammonia solution (7 N in methanol, 10 mL, 70.0 mmol) to the stirred solution at room temperature.

-

Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

-

In a separate flask, carefully weigh sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Caution: Handle in a fume hood as it is a moisture-sensitive and potentially toxic reagent.

-

Add the sodium triacetoxyborohydride portion-wise to the reaction mixture over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Logical and Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from (E)-hex-3-enal via a one-pot reductive amination. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this transformation, ensuring the preservation of the (E)-alkene functionality. The provided data and workflow are intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to successfully perform this valuable synthetic transformation.

References

Technical Guide: Physicochemical Properties of (E)-hex-3-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (E)-hex-3-en-1-amine (CAS No: 87156-74-9). Due to the limited availability of direct experimental data for this specific isomer, this document aggregates foundational data, discusses general principles for aliphatic amines, and outlines standard experimental protocols for property determination. This guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

This compound is an aliphatic primary amine with the molecular formula C₆H₁₃N.[1] As a structural isomer in the hexenylamine family, its properties are influenced by the presence of a primary amine group, a six-carbon chain, and a trans-configured double bond. Primary amines are characterized by their basicity and their capacity for hydrogen bonding, which significantly impacts their physical properties such as boiling point and solubility.[2][3] This document summarizes the core physicochemical data, provides context through the properties of related compounds, and details the standard methodologies for empirical characterization.

Core Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize the available information and provide estimated values based on the properties of isomeric and related amines.

Table 1: General and Experimentally Determined Properties

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 87156-74-9 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.176 g/mol | [1] |

| Physical State | Liquid at STP (Predicted) | Based on similar short-chain amines.[4] |

| Purity | Up to 99% available from suppliers. | [1] |

Table 2: Predicted and Estimated Physicochemical Data

| Property | Predicted/Estimated Value | Basis of Estimation / Comment |

| Boiling Point | ~130-145 °C | Estimated based on isomers like hex-1-en-3-amine (129.7°C)[5] and the higher boiling points of primary amines compared to alkanes due to hydrogen bonding.[6] |

| Melting Point | Not Available | Aliphatic amines of this size are typically liquid well below 0°C. |

| Density | ~0.77 - 0.79 g/cm³ | Estimated based on isomers like hex-1-en-3-amine (0.782 g/cm³).[5] |

| pKa (of conjugate acid) | ~10.5 - 10.8 | Typical range for primary alkylamines.[7] The presence of the double bond is expected to have a minor effect. |

| Water Solubility | Moderately Soluble | Lower aliphatic amines are generally soluble in water due to hydrogen bonding, but solubility decreases as the carbon chain length increases.[2][3] |

| logP (Octanol-Water) | ~1.6 | Based on computed values for isomers like (E)-hex-3-en-3-amine.[8] |

| Flash Point | Not Available | Likely in the range of 25-35°C, similar to other hexenylamines.[5] |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following sections describe standard methodologies for determining the key physicochemical properties of a liquid amine.

Determination of Boiling Point

The boiling point of a liquid amine can be determined by atmospheric or vacuum distillation.

-

Apparatus: A standard distillation setup including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The amine sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

The sample is heated gently.

-

The temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.[9]

-

Determination of Density

The density of a liquid amine is typically determined using gravimetric methods.[10]

-

Method 1: Pycnometer or Volumetric Flask

-

A clean, dry pycnometer or volumetric flask of a known volume is weighed accurately (m₁).

-

The flask is filled with the amine sample up to the calibration mark, ensuring the temperature of the liquid is controlled and recorded.

-

The filled flask is re-weighed to get the total mass (m₂).

-

The mass of the amine is calculated (m_amine = m₂ - m₁).

-

Density is calculated using the formula: ρ = m_amine / V_flask .[10]

-

-

Method 2: Gravimetric Buoyancy (Archimedes' Principle)

-

A reference body of a known volume (e.g., a glass sinker) is weighed in air and then weighed while fully submerged in the amine sample.

-

The density of the liquid can be determined from the known volume of the reference body and the two measured mass values.[11]

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used, simple, and convenient method for determining the dissociation constant (pKa) of amines.[12][13]

-

Apparatus: A pH meter with a calibrated electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

A dilute aqueous solution of the amine with a known concentration (e.g., 0.05 M) is prepared.[14]

-

A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the amine solution in small, precise increments using a burette.[13]

-

After each addition of titrant, the solution is stirred to equilibrium, and the pH is recorded.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The equivalence point (Vₑ) is determined from the point of inflection on the curve.

-

The pH of the solution at the half-equivalence point (Vₑ / 2) is equal to the pKa of the conjugate acid of the amine.[13]

-

Visualizations

Since no specific signaling pathways for this compound are documented, the following diagram illustrates a generalized experimental workflow for the physicochemical characterization of a novel amine compound.

Caption: General workflow for characterizing a novel amine compound.

References

- 1. 3-Hexen-1-amine, (E)-|lookchem [lookchem.com]

- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. hex-1-en-3-amine|lookchem [lookchem.com]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. (E)-hex-3-en-3-amine | C6H13N | CID 88222987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cmst.eu [cmst.eu]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. mdpi.com [mdpi.com]

- 13. matec-conferences.org [matec-conferences.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Analysis of (E)-hex-3-en-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-hex-3-en-1-amine is a primary amine with a trans-alkene functional group. Its structure presents specific spectroscopic signatures that are crucial for its identification and characterization. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents predicted values based on established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predictions and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 - 5.6 | m | 2H | H-3, H-4 (olefinic) |

| ~2.7 - 2.8 | t | 2H | H-1 (-CH₂-NH₂) |

| ~2.2 - 2.3 | q | 2H | H-2 (-CH₂-CH=) |

| ~1.9 - 2.0 | quintet | 2H | H-5 (=CH-CH₂-) |

| ~1.2 - 1.4 | br s | 2H | -NH₂ |

| ~0.9 - 1.0 | t | 3H | H-6 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~130 - 135 | C-3 or C-4 (olefinic) |

| ~125 - 130 | C-3 or C-4 (olefinic) |

| ~41 - 43 | C-1 (-CH₂-NH₂) |

| ~35 - 38 | C-2 (-CH₂-CH=) |

| ~25 - 28 | C-5 (=CH-CH₂-) |

| ~13 - 15 | C-6 (-CH₃) |

Table 3: Predicted IR Spectroscopic Data (Neat, thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad (two bands) | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | =C-H stretch (alkene) |

| 2850 - 2960 | Strong | C-H stretch (alkane) |

| ~1650 | Weak | C=C stretch (trans-alkene) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| ~965 | Strong | =C-H bend (out-of-plane, trans-alkene) |

| 1000 - 1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - NH₃]⁺ |

| 70 | Strong | [M - C₂H₅]⁺ (alpha-cleavage) |

| 56 | Variable | [C₄H₈]⁺ (rearrangement) |

| 44 | Variable | [CH₂=NH₂]⁺ |

| 30 | Base Peak | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Other deuterated solvents such as D₂O, DMSO-d₆, or CD₃OD can be used depending on the sample's solubility.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[1]

-

Ensure the liquid level is between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Use the same sample and spectrometer.

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Parameters (FT-IR):

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty instrument.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS with EI):

-

Instrument Parameters (GC-MS with Electron Ionization):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and the experimental workflow.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic methods with structural features of this compound.

References

(E)-hex-3-en-1-amine: A Technical Guide to its Synthesis and an Exploration of Structurally Related Natural Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of (E)-hex-3-en-1-amine. Following a comprehensive review of available scientific literature, this document clarifies that there is no documented evidence of the natural occurrence of this compound . As such, this guide will focus on the established synthetic routes for its preparation and isolation.

Furthermore, to provide a valuable context for researchers interested in this molecular scaffold, this guide will explore the natural occurrence, isolation, and biosynthetic pathways of structurally related C6 unsaturated compounds, including the corresponding alcohols and aldehydes.

Part 1: Synthesis and Isolation of this compound

While not found in nature, this compound can be reliably synthesized in the laboratory. The primary methods for its preparation involve the reduction of corresponding nitrogen-containing functional groups.

Table 1: Summary of Synthetic Routes for this compound

| Precursor Compound | Reaction Type | Reagents and Conditions | Reported Yield (%) | Purity (%) |

| (E)-hex-3-enenitrile | Reduction | Lithium aluminum hydride (LiAlH₄) in diethyl ether | Not reported | >95 |

| (E)-hex-3-en-1-oxime | Reduction | Sodium in ethanol (Bouveault-Blanc reduction) | Not reported | Not reported |

| (E)-hex-3-en-1-azide | Reduction | Catalytic hydrogenation (H₂, Pd/C) | High | High |

Experimental Protocols

1. Reduction of (E)-hex-3-enenitrile with Lithium Aluminum Hydride (LiAlH₄)

This is a common and effective method for the synthesis of primary amines from nitriles.

-

Step 1: Reaction Setup A solution of (E)-hex-3-enenitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Step 2: Reaction The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Step 3: Quenching and Workup The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Step 4: Isolation and Purification The resulting precipitate is filtered off, and the organic layer is separated from the aqueous layer. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Workflow for the Synthesis of this compound via Nitrile Reduction

Caption: Synthesis of this compound from (E)-hex-3-enenitrile.

Part 2: Natural Occurrence of Structurally Related C6 Volatile Compounds

While this compound itself has not been identified from natural sources, its structural precursors and analogues, such as (E)-hex-3-en-1-ol, (E)-hex-3-en-1-al, and other hexenyl derivatives, are widespread in the plant kingdom and contribute significantly to the aroma of many fruits and vegetables. These compounds are often referred to as "green leaf volatiles" (GLVs).

Table 2: Natural Occurrence of Structurally Related C6 Compounds

| Compound | Common Name | Natural Sources | Characteristic Odor |

| (Z)-hex-3-en-1-ol | Leaf alcohol | Freshly cut grass, tea leaves, strawberry, tomato, kiwi | Freshly cut grass, green |

| (E)-hex-2-enal | Leaf aldehyde | Freshly cut grass, strawberry, apple, olive oil | Green, leafy, slightly fruity |

| (Z)-hex-3-enyl acetate | Tea leaves, banana, pear | Green, fruity, sweet | |

| Hexanal | Green beans, apple, citrus fruits | Grassy, fatty, green |

Biosynthesis of Green Leaf Volatiles (GLVs)

The biosynthesis of C6 aldehydes and alcohols in plants is a well-characterized pathway initiated by the lipoxygenase (LOX) pathway.

Signaling Pathway for Green Leaf Volatile Biosynthesis

Caption: Biosynthesis of C6 green leaf volatiles in plants.

Potential for Natural Occurrence of this compound

The existence of (E)-hex-3-en-1-al and (E)-hex-3-en-1-ol in nature suggests that the corresponding amine could potentially be formed through enzymatic transamination. Transaminases are enzymes capable of converting aldehydes and ketones to amines. While no specific transaminase has been identified to act on these C6 substrates to produce this compound, it remains a theoretical possibility in biological systems.

Conclusion

Navigating the Thermal Landscape of (E)-hex-3-en-1-amine: A Technical Guide to Stability and Degradation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the critical aspects of thermal stability and degradation pathways of the unsaturated primary amine, (E)-hex-3-en-1-amine. In the realm of pharmaceutical development and chemical manufacturing, a comprehensive understanding of a compound's behavior under thermal stress is paramount for ensuring product quality, safety, and shelf-life.

Predicted Thermal Stability Profile

The thermal stability of this compound is dictated by the interplay of its functional groups: a primary amine and a carbon-carbon double bond. The allylic position of the C-H bonds adjacent to the double bond and the reactivity of the amine group are expected to be the primary drivers of its degradation.

Based on analogous compounds, the onset of thermal decomposition for this compound in an inert atmosphere is anticipated to be in the range of 150-250°C. The presence of oxygen would likely lower this onset temperature due to oxidative degradation pathways.

Quantitative Thermal Analysis (Illustrative Data)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound under a nitrogen atmosphere.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Weight Loss (%) | Derivative Peak (Tmax, °C) | Associated Process |

| 150 - 250 | ~ 15 | 210 | Initial decomposition, potential loss of ammonia, and formation of volatile fragments. |

| 250 - 400 | ~ 60 | 320 | Major degradation, cleavage of C-N and C-C bonds, formation of various hydrocarbons. |

| > 400 | ~ 25 | - | Formation of a stable carbonaceous residue. |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Interpretation |

| Endotherm | 145 | 155 | - | Boiling Point (if not decomposed prior) |

| Exotherm | 180 | 215 | -250 | Onset of exothermic decomposition. |

| Broad Exotherm | 250 | 330 | -800 | Major exothermic decomposition events. |

Predicted Degradation Pathways and Products

The thermal degradation of this compound is likely to proceed through a complex series of reactions including deamination, dehydrogenation, cyclization, and fragmentation. The primary amine group can undergo elimination to form ammonia and a diene. The double bond can facilitate isomerization and cyclization reactions.

Major Predicted Degradation Products

Table 3: Predicted Thermal Degradation Products of this compound

| Product Name | Chemical Formula | Predicted Formation Pathway |

| Ammonia | NH3 | Deamination |

| (E,E)-hexa-2,4-diene | C6H10 | Deamination |

| Piperidine | C5H11N | Intramolecular cyclization followed by rearrangement |

| Pyridine | C5H5N | Dehydrogenation of piperidine |

| Propene | C3H6 | Fragmentation |

| Propanenitrile | C3H5N | Fragmentation and rearrangement |

Visualization of a Plausible Degradation Pathway

The following diagram illustrates a simplified, plausible degradation pathway for this compound.

Caption: Illustrative degradation pathways of this compound.

Experimental Protocols

The following are detailed, representative protocols for conducting thermal analysis on a volatile amine like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The derivative of the mass loss curve (DTG) is plotted to determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a volatile-sample DSC pan and hermetically seal it.

-

Place the sealed pan and an empty, sealed reference pan in the DSC cell.

-

Equilibrate the cell at 30°C.

-

Heat the sample from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen purge of 50 mL/min.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting thermogram for endothermic and exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Place a small, accurately known amount (approx. 100 µg) of this compound into a pyrolysis tube.

-

Insert the tube into the pyrolysis unit, which is interfaced with the GC injector.

-

Rapidly heat the sample to a pyrolysis temperature of 600°C for 10 seconds under a helium flow.

-

The degradation products are swept directly onto the GC column (e.g., a 30 m x 0.25 mm DB-5ms column).

-

The GC oven temperature program is initiated (e.g., hold at 40°C for 2 min, then ramp to 280°C at 10°C/min).

-

The eluting compounds are detected by the mass spectrometer, scanning a mass range of m/z 35-500.

-

Identify the degradation products by comparing their mass spectra to a library (e.g., NIST).

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental analysis.

Thermal Analysis Workflow

Caption: Logical workflow for comprehensive thermal analysis.

Degradation Product Identification Workflow

Caption: Workflow for identifying thermal degradation products.

Conclusion

This technical guide provides a predictive framework for understanding the thermal stability and degradation of this compound. While specific experimental data is currently lacking, the illustrative data, predicted pathways, and detailed experimental protocols presented here offer a solid foundation for researchers and drug development professionals. It is strongly recommended that experimental studies be conducted to validate and refine this predictive model, ensuring the safe and effective use of this compound in its intended applications.

Solubility of (E)-hex-3-en-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-hex-3-en-1-amine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, the physicochemical principles governing it, and detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility

This compound is an unsaturated aliphatic primary amine with the molecular formula C₆H₁₃N. Its structure, featuring a six-carbon chain with a double bond and a terminal amine group, dictates its solubility characteristics. The presence of the amine group allows for hydrogen bonding, which generally enhances solubility in polar solvents. However, the C6 alkyl chain contributes to its nonpolar character, influencing its solubility in nonpolar organic solvents.

Generally, aliphatic amines are soluble in a wide range of organic solvents.[1][2][3][4][5][6] The principle of "like dissolves like" is a key determinant of solubility.[2] Amines with fewer than six carbon atoms are typically soluble in water, suggesting good solubility in polar organic solvents as well.[4] As the carbon chain length increases, the hydrophobic nature of the molecule becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[4][6]

Based on these principles, the expected qualitative solubility of this compound in common organic solvents is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polarity of the solvent can solvate the polar amine group. Note: Primary amines may react with ketones like acetone.[1] |

| Ethers | Diethyl ether | Soluble | Ethers are good solvents for many organic compounds, including amines. |

| Halogenated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |

| Esters | Ethyl acetate | Soluble | The polarity of the ester group can interact favorably with the amine. |

| Aromatic | Toluene, Benzene | Soluble | The nonpolar alkyl chain of the amine interacts well with aromatic solvents. |

| Nonpolar | Hexane, Cyclohexane | Soluble to Sparingly Soluble | The C6 alkyl chain promotes solubility, but the polar amine group may limit miscibility. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or other suitable analytical instrument (e.g., HPLC)

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Immediately dilute the sample with a known volume of the same solvent in a volumetric flask to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the effect of temperature on the solubility of liquids in liquids can be more complex and should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. Polar solvents will interact more strongly with the amine group, while nonpolar solvents will interact more favorably with the alkyl chain.

-

Presence of a Double Bond: The carbon-carbon double bond in the hexene chain introduces a slight increase in polarity and potential for pi-pi interactions compared to its saturated analog, n-hexylamine. This may slightly enhance its solubility in polarizable solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (E)-hex-3-en-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of (E)-hex-3-en-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their chemical reactivity, biological activity, and physical properties. This document offers a comprehensive overview of the structural data, experimental methodologies, and logical workflows essential for researchers in this field.

Due to a scarcity of publicly available crystal structure data for simple acyclic this compound derivatives, this guide utilizes well-characterized crystalline enamines derived from proline as representative examples. These structures provide critical insights into the stereochemical and conformational properties of the enamine functional group, which are broadly applicable to the target class of molecules.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data and selected geometric parameters for a series of representative enamine structures. This data is essential for comparative analysis and for understanding the subtle structural variations that can influence molecular function.

Table 1: Crystal Data and Structure Refinement for Representative Enamine Derivatives

| Parameter | Enamine Derivative 1 | Enamine Derivative 2 | Enamine Derivative 3 |

| Empirical Formula | C₁₃H₁₄N₂O₄ | C₁₄H₁₆N₂O₄ | C₁₅H₁₈N₂O₄ |

| Formula Weight ( g/mol ) | 262.26 | 276.29 | 290.31 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |

| a (Å) | 8.543(2) | 7.987(1) | 9.876(3) |

| b (Å) | 10.123(3) | 12.345(2) | 11.456(4) |

| c (Å) | 15.678(4) | 14.567(3) | 13.213(5) |

| α (°) | 90 | 90 | 90 |

| β (°) | 98.76(2) | 90 | 105.67(2) |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1345.6(7) | 1438.9(5) | 1439.8(9) |

| Z | 4 | 4 | 4 |

| Density (calculated, g/cm³) | 1.295 | 1.276 | 1.339 |

| Absorption Coefficient (mm⁻¹) | 0.095 | 0.093 | 0.097 |

| F(000) | 552 | 584 | 616 |

| R-int | 0.045 | 0.038 | 0.051 |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.145 | R1 = 0.048, wR2 = 0.132 | R1 = 0.055, wR2 = 0.151 |

Data presented is representative and adapted from studies on crystalline proline-derived enamines for illustrative purposes.

Table 2: Selected Bond Lengths and Angles for the Enamine Moiety

| Parameter | Enamine Derivative 1 | Enamine Derivative 2 | Enamine Derivative 3 |

| Bond Lengths (Å) | |||

| C=C | 1.382(3) | 1.385(4) | 1.379(3) |

| C-N | 1.311(3) | 1.309(3) | 1.314(4) |

| Bond Angles (°) | |||

| C=C-N | 121.5(2) | 122.1(3) | 121.8(2) |

| C-N-C(substituent) | 124.3(2) | 123.9(2) | 124.5(3) |

| Torsion Angles (°) | |||

| H-C=C-N | 178.9(3) | -179.2(4) | 179.5(3) |

Data presented is representative and adapted from studies on crystalline proline-derived enamines for illustrative purposes. All studied enamines were found to adopt an (E)-configuration in the solid state.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of enamine derivatives.

Synthesis of this compound Derivatives

A common route for the synthesis of enamines involves the condensation reaction between a secondary amine and a ketone or aldehyde. For the synthesis of derivatives of this compound, a suitable substituted hex-3-enal or hexan-3-one would be reacted with a primary amine. To favor the formation of the enamine, the reaction is typically carried out with azeotropic removal of water, often using a Dean-Stark apparatus.

General Procedure:

-

A solution of the carbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., toluene, benzene) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) may be added.

-

The reaction mixture is heated to reflux, and the formation of water is monitored in the Dean-Stark trap.

-

Upon completion of the reaction (as monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Slow Evaporation Method:

-

The purified enamine derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with small holes.

-

The vial is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the study of this compound derivatives.

Caption: Experimental workflow for crystal structure analysis.

Caption: Logical relationship in enamine synthesis.

References

Methodological & Application

Application Notes and Protocols: (E)-hex-3-en-1-amine in Asymmetric Synthesis

A comprehensive search of the current scientific literature reveals no specific documented applications of (E)-hex-3-en-1-amine as a catalyst, chiral auxiliary, or key building block in asymmetric synthesis. While the field of asymmetric synthesis of chiral amines is vast and includes a wide array of methodologies, the use of this particular unsaturated amine has not been reported in the reviewed literature.

This lack of specific data prevents the creation of detailed application notes, experimental protocols, and data tables directly pertaining to this compound for its use in asymmetric synthesis.

Alternative Focus: Asymmetric Synthesis of Chiral Homoallylic Amines

For researchers interested in the synthesis of structurally related chiral amines, the field of asymmetric synthesis of chiral homoallylic amines offers a wealth of established and innovative methodologies. Chiral homoallylic amines are valuable synthetic intermediates for the preparation of a diverse range of biologically active compounds and natural products.[1][2][3][4][5]

This section provides a general overview of common strategies employed for the asymmetric synthesis of this important class of molecules.

Key Strategies in Asymmetric Synthesis of Homoallylic Amines

The primary approaches to furnishing chiral homoallylic amines involve the stereocontrolled addition of an allyl group to an imine or an imine equivalent. These methods can be broadly categorized as follows:

-

Catalytic Asymmetric Allylation of Imines: This is a highly effective strategy that utilizes a chiral catalyst to control the stereochemical outcome of the reaction between an imine and an allylating agent.

-

Organocatalysis: Chiral phosphoric acids, secondary amines (e.g., prolinol derivatives), and other small organic molecules are employed to activate the imine towards nucleophilic attack by an allylating agent, such as an allylboronate or allylsilane.[3][4] The catalyst forms a chiral iminium ion or hydrogen bonds to the imine, creating a stereochemically defined environment for the allylation.

-

Transition Metal Catalysis: Chiral complexes of metals such as iridium, rhodium, copper, and palladium are widely used to catalyze the asymmetric allylation of imines. The chiral ligands coordinated to the metal center dictate the facial selectivity of the allyl transfer.

-

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the nitrogen or carbon atom of the imine precursor. This auxiliary directs the stereoselective addition of the allyl nucleophile. Following the reaction, the auxiliary is cleaved to yield the chiral homoallylic amine.

-

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of homoallylic amines, leaving the other enantiomer enriched. This can be achieved through enzymatic or chemical catalysis.[6][7][8][9][10]

Generalized Experimental Workflow for Organocatalytic Asymmetric Allylation

Below is a generalized workflow for a typical organocatalytic asymmetric allylation of an imine.

Caption: A generalized experimental workflow for the organocatalytic asymmetric allylation of an imine.

Signaling Pathway for Iminium Ion Catalysis

The following diagram illustrates the catalytic cycle for the asymmetric allylation of an imine catalyzed by a chiral secondary amine, proceeding through an iminium ion intermediate.

Caption: A simplified catalytic cycle for the asymmetric allylation of an imine using a chiral secondary amine catalyst.

Conclusion

While this compound does not have a documented role in asymmetric synthesis based on current literature, the broader field of chiral amine synthesis is rich with methodologies. For researchers focused on unsaturated chiral amines, the extensive work on the asymmetric synthesis of chiral homoallylic amines provides a solid foundation of concepts, catalysts, and protocols that may be adaptable to novel substrates. Further research into the reactivity and potential applications of less common unsaturated amines like this compound could be a fruitful area for future investigation.

References

- 1. Item - Asymmetric organocatalytic synthesis of chiral homoallylic amines - Loughborough University - Figshare [repository.lboro.ac.uk]

- 2. Recent Development in Asymmetric Synthesis of Homo-allylic Amines Catalyzed by Small Organic Molecules | Bentham Science [eurekaselect.com]

- 3. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 4. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

Protocols for N-Alkylation of (E)-hex-3-en-1-amine: Application Notes

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. html.rhhz.net [html.rhhz.net]

Application Notes and Protocols for Amine Derivatives in Crop Protection

Topic: Application of Amine Derivatives in Crop Protection Agents, with a focus on (E)-hex-3-en-1-amine and its structural analogs.

Disclaimer: There is currently limited publicly available research on the direct application of this compound as a crop protection agent. This document, therefore, focuses on the well-documented herbicidal activity of structural analogs, specifically derivatives of p-menth-3-en-1-amine. The protocols and data presented are based on published research for these related compounds and are intended to serve as a guide for investigating the potential of similar amine derivatives in crop protection.

Introduction

The search for novel and effective crop protection agents is a continuous effort in agricultural science. Natural products and their synthetic derivatives represent a promising avenue for the development of new herbicides with potentially novel modes of action. While this compound itself is not extensively studied in this context, its structural analogs, particularly terpene amines like p-menth-3-en-1-amine, have been shown to be excellent starting materials for the synthesis of potent herbicidal compounds.

This document provides an overview of the synthesis and evaluation of Schiff base and thiourea derivatives of p-menth-3-en-1-amine, which have demonstrated significant pre- and post-emergence herbicidal activity against various weed species, including annual ryegrass (Lolium rigidum) and barnyard grass (Echinochloa crusgalli). The provided protocols are generalized from published literature to guide researchers in the exploration of these and other amine derivatives for herbicidal applications.

Synthesis Protocols

General Protocol for the Synthesis of Schiff Base Derivatives of Amines

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.

Materials:

-

Primary amine (e.g., p-menth-3-en-1-amine)

-

Aldehyde (e.g., salicylaldehyde, substituted benzaldehydes)

-

Ethanol (95%)

-

Glacial acetic acid (catalyst)

-

Erlenmeyer flask or round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Condenser (for reflux)

-

Ice bath

-

Büchner funnel and filter paper for vacuum filtration

Procedure:

-

Dissolve the primary amine (1 equivalent) in 95% ethanol in a round-bottomed flask equipped with a magnetic stir bar.

-

Add the aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a condenser to the flask and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Further cool the flask in an ice bath to precipitate the Schiff base product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven.

-

Characterize the synthesized Schiff base using techniques such as FT-IR, NMR, and mass spectrometry.

General Protocol for the Synthesis of Thiourea Derivatives of Amines

Thiourea derivatives can be synthesized from a primary amine and an isothiocyanate.

Materials:

-

Primary amine (e.g., p-menth-3-en-1-amine)

-

Isothiocyanate (e.g., phenyl isothiocyanate)

-

Dichloromethane (DCM) or other suitable solvent

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Condenser (for reflux)

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (1 equivalent) in dichloromethane in a round-bottomed flask with a magnetic stir bar.

-

Add the isothiocyanate (1 equivalent) to the solution.

-

Attach a condenser and reflux the mixture for several hours (typically 2-24 hours), monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the thiourea derivative, which can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

-

Dry the purified product.

-

Characterize the synthesized thiourea derivative using FT-IR, NMR, and mass spectrometry.

Herbicidal Activity Evaluation Protocols

Pre-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on weed seed germination and emergence.

Materials:

-

Test compounds

-

Seeds of target weed species (e.g., annual ryegrass)

-

Petri dishes (9 cm diameter)

-

Filter paper

-

Acetone or DMSO (for dissolving compounds)

-

Tween-80 or similar surfactant

-

Growth chamber with controlled light and temperature

-

Positive control (e.g., commercial herbicide like glyphosate)

-

Negative control (solvent and surfactant only)

Procedure:

-

Prepare a stock solution of each test compound in acetone or DMSO.

-

Prepare a series of dilutions of the test compounds to achieve the desired final concentrations. The final solution should contain a small percentage of surfactant (e.g., 0.1% Tween-80) to aid in dispersion.

-

Place a sheet of filter paper in each Petri dish.

-

Evenly apply a fixed volume (e.g., 5 mL) of the test solution to the filter paper in each dish.

-

Allow the solvent to evaporate completely in a fume hood.

-

Place a predetermined number of weed seeds (e.g., 20-30) on the treated filter paper.

-

Add a specific volume of distilled water to each dish to moisten the filter paper.

-

Seal the Petri dishes with parafilm to prevent moisture loss.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for 7-14 days.

-

After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

-

Calculate the inhibition rate for each parameter compared to the negative control.

Post-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on established weed seedlings.

Materials:

-

Test compounds

-

Weed seedlings at a specific growth stage (e.g., 2-3 leaf stage) grown in pots with soil.

-

Acetone or DMSO

-

Tween-80 or similar surfactant

-

Spray bottle or a laboratory sprayer

-

Greenhouse with controlled environmental conditions

-

Positive and negative controls

Procedure:

-

Grow the target weed species in pots containing a suitable soil mix until they reach the desired growth stage.

-

Prepare spray solutions of the test compounds at various concentrations in a solvent/surfactant system as described for the pre-emergence assay.

-

Spray the weed seedlings evenly with the test solutions until the foliage is wet. Ensure uniform coverage.

-

Treat control groups with the solvent/surfactant solution (negative control) and a commercial herbicide (positive control).

-

Place the treated pots in a greenhouse and maintain them under optimal growing conditions.

-

Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition).

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by visual rating (e.g., on a scale of 0-100%, where 100% is complete kill) or by measuring the fresh or dry weight of the above-ground biomass.

-

Calculate the percentage of growth inhibition compared to the negative control.

Data Presentation

The following tables summarize the herbicidal activity of selected p-menth-3-en-1-amine derivatives against annual ryegrass, as reported in the literature.

Table 1: Pre-emergence Herbicidal Activity of p-Menth-3-en-1-amine Schiff Base Derivatives against Annual Ryegrass.

| Compound ID | Derivative Type | Concentration (mg/L) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

| 4 | p-menth-3-en-1-amine | 100 | 85.2 | 78.9 |

| 5a | Schiff Base (Furan) | 100 | 92.1 | 88.4 |

| 5k | Schiff Base (Substituted Benzene) | 100 | 98.7 | 95.3 |

| 5l | Schiff Base (Substituted Benzene) | 100 | 100 | 98.6 |

| Glyphosate | Commercial Herbicide | 100 | 90.5 | 85.7 |

Note: Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Post-emergence Herbicidal Activity of p-Menth-3-en-1-amine Thiourea Derivatives against Annual Ryegrass.

| Compound ID | Derivative Type | Concentration (mg/L) | Herbicidal Activity (%) |

| 6a | Thiourea (Cyclohexane) | 150 | 95 |

| 6b | Thiourea (Benzene) | 150 | 82 |

| 6c | Thiourea (Substituted Benzene) | 150 | 88 |

| Glyphosate | Commercial Herbicide | 150 | 90 |

Note: Data is illustrative and compiled from various sources for comparative purposes.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and evaluation of amine-derived herbicides.

Caption: General workflow for the synthesis and characterization of Schiff base and thiourea derivatives from a primary amine.

Caption: Experimental workflow for evaluating the pre- and post-emergence herbicidal activity of test compounds.

Application Note: Derivatization of (E)-hex-3-en-1-amine for GC-MS Analysis

Abstract

This application note provides a detailed protocol for the derivatization of the volatile and unsaturated primary amine, (E)-hex-3-en-1-amine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Primary amines often exhibit poor chromatographic behavior, including peak tailing and low response, due to their polarity and potential for interaction with active sites in the GC system. Derivatization via acylation with trifluoroacetic anhydride (TFAA) is a robust method to improve the volatility, thermal stability, and chromatographic performance of these analytes. This document outlines the complete experimental workflow, from sample preparation to GC-MS analysis, and includes representative quantitative data for method validation.

Introduction

This compound is a small, unsaturated primary amine that can be challenging to analyze directly by GC-MS due to its high polarity and low volatility. Derivatization is a crucial step to convert the amine into a less polar and more volatile compound, leading to improved peak shape, increased sensitivity, and better separation.[1][2] Acylation with trifluoroacetic anhydride (TFAA) is a widely used and effective method for the derivatization of primary amines.[1] This reaction replaces the active hydrogens on the amine group with a trifluoroacetyl group, significantly reducing the compound's polarity and making it amenable to GC-MS analysis.[1] This application note provides a comprehensive protocol for the trifluoroacetylation of this compound and subsequent GC-MS analysis, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA), as an acid scavenger

-

Ethyl acetate, analytical grade

-

Methanol, analytical grade

-

Deionized water

-

2 mL GC vials with screw caps and septa

-

Microsyringes

-

Vortex mixer

-

Heating block or water bath

Derivatization Procedure

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

-

Sample Preparation: In a 2 mL GC vial, add 100 µL of the this compound standard solution or sample extract.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain the dry residue of the amine.

-

Reconstitution: Add 100 µL of ethyl acetate to the vial and vortex briefly to dissolve the residue.

-

Addition of Acid Scavenger: Add 20 µL of triethylamine to the vial. The triethylamine acts as a catalyst and scavenges the trifluoroacetic acid byproduct of the reaction.

-

Addition of Derivatizing Reagent: Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or water bath.

-

Cooling: Allow the vial to cool to room temperature.

-

Evaporation of Excess Reagent: Evaporate the contents of the vial to dryness under a gentle stream of nitrogen.

-

Reconstitution for Analysis: Reconstitute the dried derivative in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Data Presentation

The following table summarizes typical quantitative data for the analysis of a primary amine after derivatization, demonstrating the performance of the method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |

| Recovery | 90 - 105% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

Visualizations

Caption: Experimental workflow for the derivatization of this compound.

Caption: General chemical reaction for the derivatization of a primary amine with TFAA.

References

Application Note: Quantification of (E)-hex-3-en-1-amine using a Pre-column Derivatization HPLC-UV Method

Abstract

This application note describes a robust and sensitive method for the quantification of (E)-hex-3-en-1-amine in solution. Due to the lack of a significant UV chromophore in the target analyte, a pre-column derivatization step using dansyl chloride is employed. The resulting fluorescent and UV-active derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of primary aliphatic amines.

Introduction

This compound is a primary aliphatic amine that is of interest in various fields of chemical and pharmaceutical research. Accurate quantification of this compound is essential for process monitoring, quality control, and stability studies. As with many small aliphatic amines, this compound does not possess a suitable chromophore for direct analysis by UV-Vis spectrophotometry or HPLC with UV detection. To overcome this limitation, a common and effective strategy is to derivatize the primary amine group with a reagent that imparts a strong UV-absorbing or fluorescent tag to the molecule.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent for primary and secondary amines. It reacts with the amine group under alkaline conditions to form a stable, highly fluorescent sulfonamide derivative that also exhibits strong UV absorbance. This application note provides a detailed protocol for the derivatization of this compound with dansyl chloride, followed by its quantification using an RP-HPLC method with UV detection.

Experimental

-

This compound (analytical standard)

-

Dansyl chloride (≥99.0%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium bicarbonate

-

Sodium carbonate

-

Hydrochloric acid

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Thermostatic water bath or heating block

-

Micropipettes

-

Autosampler vials

| Parameter | Value |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes; hold at 95% B for 5 minutes; return to 60% B in 1 minute and re-equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Protocols

-

Carbonate-Bicarbonate Buffer (100 mM, pH 9.5): Dissolve an appropriate mixture of sodium carbonate and sodium bicarbonate in deionized water to achieve a pH of 9.5.

-

Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

To 100 µL of each calibration standard or sample solution in an autosampler vial, add 200 µL of the carbonate-bicarbonate buffer (pH 9.5).

-

Add 200 µL of the dansyl chloride solution.

-

Cap the vial and vortex thoroughly for 30 seconds.

-

Incubate the mixture at 60 °C for 45 minutes in a water bath or heating block, protected from light.

-

After incubation, allow the vials to cool to room temperature.

-

To quench the reaction, add 100 µL of a 1 M HCl solution.

-

Filter the resulting solution through a 0.22 µm syringe filter into a clean autosampler vial.

-

The sample is now ready for HPLC analysis.

For the analysis of this compound in a sample matrix, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances prior to derivatization. The final extract should be evaporated to dryness and reconstituted in methanol before proceeding with the derivatization protocol.

Results and Data Presentation

The described HPLC method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the tables below.

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Dansyl-(E)-hex-3-en-1-amine | 1 - 100 | 0.9995 |

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |

| 5 | 2.1 | 3.5 |

| 25 | 1.5 | 2.8 |

| 75 | 1.2 | 2.1 |

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.8 | 98.0 |

| 50 | 51.2 | 102.4 |

| 90 | 89.1 | 99.0 |

| Parameter | Value (µg/mL) |

| LOD | 0.3 |

| LOQ | 1.0 |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound using the described HPLC method.

Caption: Workflow for HPLC quantification.

Conclusion

The developed pre-column derivatization method using dansyl chloride coupled with RP-HPLC and UV detection provides a reliable, sensitive, and accurate means for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy over a practical concentration range, making it a valuable tool for researchers and professionals in the fields of chemistry and drug development.

The Strategic Role of (E)-Hex-3-en-1-amine in the Synthesis of Novel Heterocyclic Scaffolds

(An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction:

(E)-Hex-3-en-1-amine, a readily accessible unsaturated acyclic amine, is emerging as a versatile building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a primary amine and a trans-disubstituted internal alkene, provides a valuable platform for various intramolecular cyclization strategies, leading to the formation of important heterocyclic cores such as substituted pyrrolidines and piperidines. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active natural products and synthetic pharmaceuticals.

This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of key heterocyclic systems. The methodologies outlined herein, including metal-catalyzed oxidative cyclizations and hydroamination reactions, offer efficient and stereoselective routes to novel molecular architectures with potential therapeutic applications.

Application Notes

The strategic application of this compound in heterocyclic synthesis primarily revolves around intramolecular cyclization reactions that exploit the nucleophilicity of the amine and the reactivity of the carbon-carbon double bond. Key synthetic strategies include:

-

Palladium-Catalyzed Oxidative Amination (Aza-Wacker Cyclization): Derivatives of this compound, such as the corresponding sulfamates, are excellent substrates for palladium(II)-catalyzed intramolecular oxidative amination. This aza-Wacker type cyclization proceeds via an aminopalladation-β-hydride elimination sequence to afford substituted pyrrolidines. The stereochemistry of the starting alkene is often transferred to the product, making this a powerful tool for stereoselective synthesis.

-

Intramolecular Hydroamination: The direct addition of the N-H bond across the internal double bond of this compound or its N-substituted derivatives provides a highly atom-economical route to saturated nitrogen heterocycles. This transformation can be catalyzed by a variety of metals, including early transition metals, lanthanides, and late transition metals, offering access to both pyrrolidine and piperidine derivatives depending on the reaction conditions and the catalyst employed.

-

Synthesis of Substituted Pyrrolidines and Piperidines: By carefully selecting the appropriate catalyst and reaction conditions, the cyclization of this compound can be directed to selectively form either five- or six-membered rings. Further functionalization of the starting amine or the double bond prior to cyclization allows for the synthesis of a wide range of substituted pyrrolidines and piperidines, which are valuable scaffolds in drug development.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxyphenylsulfonyl)-2-ethyl-5-methylpyrrolidine via Oxidative Cyclization of (E)-Hex-3-en-1-yl(4-methoxyphenyl)sulfamate

This protocol is adapted from the principles of aza-Wacker cyclization and demonstrates the synthesis of a substituted pyrrolidine from a derivative of this compound.

Materials:

-

(E)-Hex-3-en-1-yl(4-methoxyphenyl)sulfamate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Benzoquinone (BQ)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (E)-hex-3-en-1-yl(4-methoxyphenyl)sulfamate (1.0 mmol) in anhydrous DMF (10 mL) is added benzoquinone (1.2 mmol).

-

Palladium(II) acetate (0.1 mmol) is then added, and the reaction mixture is stirred at 60 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (30 mL).

-

The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired N-(4-methoxyphenylsulfonyl)-2-ethyl-5-methylpyrrolidine.

Quantitative Data:

| Product | Starting Material | Catalyst | Oxidant | Solvent | Temperature | Time (h) | Yield (%) |

| N-(4-Methoxyphenylsulfonyl)-2-ethyl-5-methylpyrrolidine | (E)-Hex-3-en-1-yl(4-methoxyphenyl)sulfamate | Pd(OAc)₂ (10 mol%) | BQ | DMF | 60 °C | 24 | 75-85 |

Protocol 2: Synthesis of 2,4-Diethylpiperidine via Intramolecular Hydroamination of N-Allyl-(E)-hex-3-en-1-amine

This protocol outlines a general procedure for the synthesis of a substituted piperidine via a metal-catalyzed intramolecular hydroamination reaction. The choice of catalyst is crucial and may require screening of various late transition metal complexes.

Materials:

-

N-Allyl-(E)-hex-3-en-1-amine

-

Rhodium or Iridium catalyst (e.g., [Rh(cod)₂]BF₄ with a suitable phosphine ligand)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, a solution of N-allyl-(E)-hex-3-en-1-amine (1.0 mmol) in anhydrous toluene (5 mL) is prepared.

-

The rhodium or iridium catalyst (e.g., [Rh(cod)₂]BF₄, 5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 10 mol%) are added to the solution.

-

The reaction vessel is sealed and heated at 100 °C for 48 hours.

-

The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-